4-Bromo-5-chloro-2-(trifluoromethyl)pyridine
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Overview
Description
4-Bromo-5-chloro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method is the direct halogenation of 2-(trifluoromethyl)pyridine using bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines with various functional groups.
- Coupled products with extended aromatic systems.
- Oxidized or reduced derivatives with altered electronic properties.
Scientific Research Applications
4-Bromo-5-chloro-2-(trifluoromethyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-(trifluoromethyl)pyridine varies depending on its application:
Biological Activity: The compound interacts with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The electron-withdrawing trifluoromethyl group and halogen atoms influence the compound’s reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Comparison: 4-Bromo-5-chloro-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of halogen and trifluoromethyl groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C6H2BrClF3N |
---|---|
Molecular Weight |
260.44 g/mol |
IUPAC Name |
4-bromo-5-chloro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6H2BrClF3N/c7-3-1-5(6(9,10)11)12-2-4(3)8/h1-2H |
InChI Key |
FTPOTGSSMBLEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Cl)Br |
Origin of Product |
United States |
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